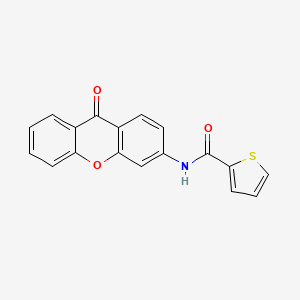

N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide

Description

N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide is a synthetic organic compound featuring a xanthone core (9-oxo-9H-xanthen-3-yl) conjugated with a thiophene-2-carboxamide moiety. This compound has been studied in the context of chiral derivatives for inhibiting the growth of human tumor cell lines, as demonstrated in related xanthone-based amides .

Properties

IUPAC Name |

N-(9-oxoxanthen-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3S/c20-17-12-4-1-2-5-14(12)22-15-10-11(7-8-13(15)17)19-18(21)16-6-3-9-23-16/h1-10H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYRTKMMBZOREQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the xanthone core: The xanthone core can be synthesized using the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent.

Introduction of the thiophene ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Formation of the carboxamide group: The carboxamide group can be introduced by reacting the intermediate product with an amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave heating, improved catalysts, and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can occur at the carbonyl group of the xanthone core, converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted amides.

Scientific Research Applications

Chemistry: N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules with potential biological activities .

Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .

Medicine: Due to its anti-inflammatory and antioxidant properties, the compound is being explored for its potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions .

Industry: The compound can be used in the development of new materials with specific properties, such as light-initiated polymerization agents .

Mechanism of Action

The mechanism of action of N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiophene Carboxamide Derivatives

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structure : Substitutes the xanthone core with a nitro-substituted phenyl group.

- Key Properties :

- Functional Comparison: The nitro group introduces strong electron-withdrawing effects, altering solubility and reactivity compared to the xanthone-based compound.

Xanthone-Based Amides

Chiral Xanthone Acetamides ()

Examples include:

- N-((1R,2S)-2-hydroxy-1,2-diphenylethyl)-2-((9-oxo-9H-xanthen-3-yl)oxy)acetamide

- (R)-N-(2-hydroxy-1-phenylethyl)-2-((9-oxo-9H-xanthen-3-yl)oxy)acetamide

- Key Differences :

- The acetamide derivatives exhibit chiral centers and hydroxy groups, enhancing solubility and target specificity.

- The thiophene carboxamide analog may exhibit stronger π-π stacking due to the aromatic thiophene ring.

Thioxanthone Donor-Acceptor Systems

TXO-PhCz and TXO-TPA ()

- Structure : Thioxanthone (sulfur analog of xanthone) coupled with phenylcarbazole (TXO-PhCz) or triphenylamine (TXO-TPA).

- Functional Comparison: Thioxanthone derivatives are used in organic light-emitting diodes (OLEDs) due to their electron-transport properties.

Critical Research Findings and Gaps

- Toxicology: No comprehensive toxicological data exists for this compound, unlike its nitro-phenyl analog, which has documented genotoxicity .

- Crystallography : Structural parameters (e.g., dihedral angles) align with furan analogs, but the xanthone-thiophene interface remains underexplored .

Biological Activity

N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the xanthone class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparisons with related compounds.

Overview of the Compound

This compound features a xanthone core integrated with a thiophene ring and a carboxamide group. This structural configuration enhances its chemical stability and biological efficacy, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thus enhancing cholinergic transmission. This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer's.

Key Mechanisms:

- Enzyme Inhibition : Inhibits acetylcholinesterase, increasing acetylcholine levels.

- Antioxidant Activity : Exhibits significant antioxidant properties, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially beneficial in treating inflammatory diseases.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have shown cytotoxicity against breast cancer cell lines (MDA-MB-231 and T-47D), with IC50 values comparable to established chemotherapeutic agents like etoposide .

Antioxidant Activity

The compound has demonstrated effective mitochondrial antioxidant activity . In studies using macrophage cells stimulated by rotenone, it significantly inhibited the production of reactive oxygen species (ROS), indicating its potential for protecting cells from oxidative damage .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective properties of this compound in models of oxidative stress-induced neuronal injury. The compound was found to significantly reduce neuronal apoptosis and improve cell viability compared to untreated controls.

- Anti-inflammatory Activity : In a model of acute inflammation, the compound reduced edema formation and inflammatory cytokine levels, suggesting its utility in treating conditions characterized by excessive inflammation.

Comparison with Related Compounds

This compound can be compared with other xanthone derivatives to highlight differences in biological activity:

| Compound | Anticancer Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Acetylcholinesterase inhibition |

| 3-(4-phenylbutoxy)-9H-xanthen-9-one | Moderate | Topoisomerase inhibition |

| Ethyl 2-(9-hydroxyxanthenyl)acetate | Low | Antioxidant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.